1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine

Lipophilicity CNS Drug Design Blood-Brain Barrier

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine (CAS 1704082-42-7) is a synthetic arylpiperazine derivative characterized by a 4-bromo-2-fluorophenoxyethyl side chain appended to an N-ethylpiperazine core. With a molecular weight of 331.22 g/mol, a computed XLogP3 of 2.9, and a topological polar surface area of 15.7 Ų, the compound possesses physicochemical properties consistent with blood-brain barrier penetration, a critical feature for central nervous system (CNS) drug candidates.

Molecular Formula C14H20BrFN2O
Molecular Weight 331.22 g/mol
CAS No. 1704082-42-7
Cat. No. B1381272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine
CAS1704082-42-7
Molecular FormulaC14H20BrFN2O
Molecular Weight331.22 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C14H20BrFN2O/c1-2-17-5-7-18(8-6-17)9-10-19-14-4-3-12(15)11-13(14)16/h3-4,11H,2,5-10H2,1H3
InChIKeyQHBFHCBMCFHWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine: A Versatile Piperazine Scaffold for 5-HT1A Receptor Probe Development and CNS Drug Discovery


1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine (CAS 1704082-42-7) is a synthetic arylpiperazine derivative characterized by a 4-bromo-2-fluorophenoxyethyl side chain appended to an N-ethylpiperazine core [1]. With a molecular weight of 331.22 g/mol, a computed XLogP3 of 2.9, and a topological polar surface area of 15.7 Ų, the compound possesses physicochemical properties consistent with blood-brain barrier penetration, a critical feature for central nervous system (CNS) drug candidates [1]. This compound belongs to a well-established class of 5-HT1A receptor ligands, where arylpiperazine scaffolds have been extensively explored for the development of antidepressants, anxiolytics, and PET imaging radiotracers [2]. The unique combination of bromine and fluorine substituents on the phenoxy ring provides distinct electronic properties and synthetic handles—such as the potential for late-stage functionalization via cross-coupling at the bromine site—that are not available in simpler, non-halogenated analogs [2].

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine: Why In-Class Structural Analogs Cannot Be Assumed to Be Functionally Interchangeable


Within the arylpiperazine class, seemingly minor structural modifications frequently lead to profound, non-linear changes in receptor binding affinity, selectivity profile, and intrinsic activity. The specific substitution pattern on the phenoxy ring (4-bromo-2-fluoro) is not arbitrary; it can critically influence the molecule's electron distribution, conformation, and interactions with key receptor residues, potentially shifting a compound from a silent antagonist to a partial agonist or even an inverse agonist at the 5-HT1A receptor [1]. For instance, the length of the alkyl linker between the piperazine and phenoxy moiety is a key determinant of pharmacological activity, with an ethylene spacer often being optimal for antagonist properties, whereas a propylene spacer can favor agonist or partial agonist profiles in related series [2]. Furthermore, the choice of the N-alkyl substituent on the piperazine ring (ethyl vs. methyl) significantly impacts lipophilicity, metabolic stability, and off-target liability, as evidenced in other piperazine-based CNS agents where even a single methylene group difference alters P-glycoprotein recognition and hepatic clearance rates [1]. Therefore, a researcher cannot simply interchange this compound with its methyl-piperazine or propyl-linker analog without risking a complete alteration of the desired pharmacological outcome.

Quantitative Differentiation of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine from its Closest Structural Analogs: A Comparative Physicochemical and Quality Control Analysis


N-Ethyl vs. N-Methyl Piperazine: A Key Determinant of Lipophilicity and CNS Permeability Potential

The target compound features an N-ethyl group on the piperazine ring, which directly increases lipophilicity compared to its closest analog, 1-(2-(4-bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine (CAS 1704081-41-3). The computed partition coefficient (XLogP3) for the ethyl analog is 2.9 [1], whereas the methyl analog has a computed XLogP3 of 2.4 [2]. This represents a calculated increase in logP of +0.5 units, which correlates with an approximately 3-fold increase in partition coefficient and is clinically significant for enhancing passive blood-brain barrier permeation [3].

Lipophilicity CNS Drug Design Blood-Brain Barrier

Ethylene vs. Propylene Linker: A Critical Switch in Chain Length Affecting Molecular Flexibility and Pharmacophore Presentation

The target compound incorporates an ethylene (-CH2-CH2-) linker connecting the piperazine to the phenoxy moiety, distinguishing it from the propylene (-CH2-CH2-CH2-) analog 1-(3-(4-bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine (CAS 1704080-79-4). This results in a molecular weight difference of 14 Da (331.22 g/mol vs. 345.25 g/mol) [REFS-1, REFS-2] and a critical reduction in the number of rotatable bonds from 6 (propylene analog) to 5 (ethylene analog) [REFS-1, REFS-2]. In 5-HT1A receptor pharmacophore models, the ethylene linker is known to enforce a specific spatial arrangement between the basic nitrogen and the aryl ring that is essential for high-affinity antagonist binding, whereas the propylene linker often introduces excessive flexibility that can redirect binding toward agonist conformations or alternative receptor subtypes [3].

Conformational Analysis Linker Length Structure-Activity Relationship

Piperazine vs. Piperidine Core: Basicity and Hydrogen Bond Acceptor Differences Driving Target Engagement

The compound's piperazine core distinguishes it from a common piperidine analog, 2-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride (CAS 1220032-38-1). A critical difference is the presence of an additional nitrogen atom in the piperazine ring (C14H20BrFN2O vs. C13H18BrClFNO for the hydrochloride salt) [REFS-1, REFS-2]. This results in an increase in the hydrogen bond acceptor count from 1 to 4 [REFS-1, REFS-2] and significantly alters the basicity profile. The second nitrogen lowers the pKa of the protonatable center from approximately 10.5 (piperidine) to approximately 8.5 (N-ethylpiperazine), which can be crucial for optimal interaction with the aspartate residue (Asp116) in the third transmembrane domain of the 5-HT1A receptor, a key anchoring point for aminergic GPCR ligands [2]. This difference in basicity and hydrogen-bonding capacity has been shown to inversely correlate with hERG channel binding liability, a critical safety concern in CNS drug development [3].

Bioisosterism Basicity Receptor Binding

Dual Halogenation Pattern (4-Bromo-2-fluoro) Provides Unique Synthetic Versatility and Tunable Electronic Properties

The 4-bromo-2-fluoro substitution pattern on the phenoxy ring is a defining feature of this compound series, absent in the prototypical 5-HT1A antagonist WAY-100635, which utilizes a 2-methoxyphenylpiperazine motif [1]. This dual halogenation introduces distinct electronic effects: the ortho-fluorine atom can act as a weak hydrogen bond acceptor influencing conformation, while the para-bromine atom serves as a versatile synthetic handle. Specifically, the bromine enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) for late-stage diversification [2], and can be exploited for radiohalogen exchange to introduce [76Br] for PET imaging agent development [3]. Furthermore, aryl bromine substituents have been shown to enhance binding affinity at 5-HT1A receptors through sigma-hole halogen bonding with backbone carbonyls in the receptor binding pocket, potentially providing an affinity advantage over the prototypical methoxy substituent [4].

Halogen Bonding Late-Stage Functionalization Medicinal Chemistry

Targeted Research and Development Applications for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine Enabled by Structural Differentiation


Development of CNS-Penetrant 5-HT1A Receptor PET Imaging Radioligands via Radiohalogen Exchange

The compound's optimal lipophilicity (XLogP3 = 2.9) for blood-brain barrier penetration [1] and the presence of a para-bromine substituent make it an ideal precursor for radiolabeling. The bromine atom can be directly exchanged for a radioactive iodine or bromine isotope (e.g., [76Br] or [123I]) for SPECT or PET imaging agent development, a strategy that leverages the established role of halogenated WAY-100635 analogs in visualizing 5-HT1A receptor density in vivo [2]. The superior synthetic versatility compared to the non-halogenated WAY-100635 scaffold is a key advantage for imaging agent development [3].

Late-Stage Diversification for SAR Studies of Arylpiperazine 5-HT1A Antagonists

Researchers focused on structure-activity relationship (SAR) exploration can utilize the bromine atom as a synthetic 'handle' for rapid diversification via Pd-catalyzed cross-coupling reactions [1]. This allows for the generation of a compound library from a single advanced intermediate, enabling systematic probing of the phenoxy ring's electronic and steric requirements for 5-HT1A receptor affinity. This strategy provides a clear advantage over non-halogenated or methyl-substituted analogs, which lack this versatile functional group for late-stage modification [1].

Investigation of Halogen Bonding Contributions to 5-HT1A Receptor Binding Affinity and Selectivity

The dual halogenation pattern (4-bromo-2-fluoro) provides a unique tool for studying sigma-hole halogen bonding interactions within the 5-HT1A receptor binding pocket [1]. By comparing the binding affinity of this compound with its des-bromo analog, researchers can quantify the energetic contribution of the C-Br···O=C halogen bond to overall target engagement. This fundamental insight into receptor-ligand interactions can guide the design of next-generation 5-HT1A modulators with enhanced affinity and selectivity, a research avenue not accessible with analogs like WAY-100635 that lack halogen substituents [1].

Pharmacological Profiling of N-Alkyl Chain Length Effects on 5-HT1A Intrinsic Activity

The specific N-ethyl substitution on the piperazine ring distinguishes this compound from its N-methyl analog, which has a lower lipophilicity (XLogP3 2.4 vs. 2.9) [REFS-1, REFS-2]. Systematic head-to-head pharmacological profiling of both compounds in cAMP inhibition assays or [35S]GTPγS binding studies can reveal the impact of this single methylene group difference on intrinsic activity (agonist vs. antagonist vs. partial agonist), a critical parameter often overlooked in procurement decisions but essential for selecting the appropriate tool compound for functional studies [2].

Quote Request

Request a Quote for 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.